4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with methyl groups.
Properties
IUPAC Name |
4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-3-6-16(7-4-14)21(25)23-18-10-8-17(9-11-18)22-24-19-12-5-15(2)13-20(19)26-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZVVICCASZPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, including 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, have been shown to exhibit significant antitumor activity. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance:
- A study screened benzothiazole derivatives against 60 human cancer cell lines, revealing that certain analogues demonstrated potent antitumor effects, with IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
Case Study: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole scaffold could enhance antitumor potency. Specific substitutions at the R-position of the benzothiazole ring were found to correlate with increased cytotoxicity against cancer cells .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | 2.38 - 8.13 | Cervical and bladder cancer |
| Reference Compound (Cisplatin) | 5 - 10 | General |
Antiparasitic Activity
In addition to its antitumor properties, this compound has shown promise in the treatment of parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of human African trypanosomiasis.
Case Study: Efficacy Against Trypanosomiasis
Research demonstrated that derivatives of benzothiazole exhibited effective antitrypanosomal activity. In murine models, certain compounds achieved complete cures in both early and late-stage infections . The mechanism appears to involve interference with cellular metabolism in the parasite, leading to cell death.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: A precursor in the synthesis of the target compound.
4-methylbenzoyl chloride: Another precursor used in the synthesis.
Benzothiazole: The parent compound with a simpler structure.
Uniqueness
4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both benzamide and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C25H22N2OS
- Molecular Weight : 422.52 g/mol
Biological Activity Overview
The biological activity of 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been investigated in various studies, revealing promising anticancer properties. The compound exhibits selective inhibition against certain cancer cell lines while demonstrating lower toxicity towards normal cells.
Anticancer Properties
- Mechanism of Action : The compound targets specific signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of key proteins such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal growth factor Receptor 2), which are often overexpressed in breast and lung cancers .
-
Cell Viability Assays : In vitro studies using CCK-8 and crystal violet assays have confirmed that 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide significantly reduces the viability of various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- SK-BR-3 (HER2-positive Breast Cancer)
- A549 (Lung Cancer)
- H1975 (Lung Cancer)
Structure-Activity Relationship (SAR)
The structural modifications of benzamide derivatives have been studied to enhance their biological activity. The presence of electron-withdrawing groups and specific substitutions on the benzothiazole moiety have been linked to increased potency against cancer cells.
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | None | 2.38 | SK-BR-3 |
| N-(1,3,4-thiadiazol-2-yl)benzamide | 4-Cl | 3.06 | MCF-7 |
| N-(6-methoxyquinoline) derivative | 6-OCH3 | 8.13 | A549 |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Breast Cancer Study : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in MCF-7 xenograft models, indicating its potential as a therapeutic agent in breast cancer treatment .
- Combination Therapy : Research has suggested that combining this compound with existing chemotherapeutics may enhance its efficacy and reduce resistance observed in some cancer types .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy (¹H, ¹³C) confirms regioselectivity and purity .
- IR Spectroscopy verifies amide C=O stretching (~1650 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .
- Elemental Analysis ensures stoichiometric accuracy (±0.3% tolerance) .
How can researchers resolve contradictions in reported biological activity data for benzothiazole-amide derivatives?
Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity often arise from:
Q. Methodological Solutions :
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) .
- SAR Studies : Compare substituent effects via combinatorial libraries. For example, replacing the 4-methyl group with electron-withdrawing groups (e.g., -NO₂) may enhance cytotoxicity .
- Metabolic Stability Testing : Evaluate hepatic microsome degradation to rule out false negatives from rapid metabolism .
What strategies optimize the reaction yield of the benzothiazole formation step?
Advanced Research Focus
Key challenges include low regioselectivity and byproduct formation. Optimization strategies:
- Catalyst Screening : Lewis acids like ZnCl₂ improve cyclization efficiency (yield increase from 45% to 72%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, reducing dimerization .
- Temperature Control : Stepwise heating (80°C → 120°C) minimizes thermal decomposition of thiol intermediates .
Q. Data-Driven Adjustments :
- TLC Monitoring : Use hexane:ethyl acetate (3:1) to track reaction progress and terminate before side reactions dominate .
- Inert Atmosphere : N₂ or Ar prevents oxidation of thiol groups during cyclization .
How do computational methods aid in predicting the binding affinity of this compound to biological targets?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with enzymes like tyrosinase or EGFR:
- Target Selection : Prioritize proteins with conserved active-site residues (e.g., His263 in tyrosinase) that bind benzothiazole motifs .
- Docking Parameters : Adjust grid box size to encompass allosteric sites and account for ligand flexibility (RMSD < 2.0 Å) .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Case Study : A derivative with a para-methoxy substituent showed stronger π-π stacking with EGFR’s hydrophobic pocket (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for the parent compound) .
What analytical techniques are critical for detecting degradation products under varying storage conditions?
Basic Research Focus
Stability studies (ICH Q1A guidelines) require:
- HPLC-PDA : Use a C18 column (ACN:water gradient) to separate degradation products. Monitor λ = 254 nm for benzothiazole absorbance .
- Mass Spectrometry (LC-MS) : Identify hydrolyzed amides (m/z +18) or oxidized thiazole rings (m/z +16) .
- Accelerated Testing : Store samples at 40°C/75% RH for 6 months; correlate degradation kinetics with Arrhenius models .
Findings : The compound degrades <5% under refrigerated (4°C) conditions but forms a sulfoxide derivative (>15%) at 40°C .
How can researchers design analogs to improve the blood-brain barrier (BBB) permeability of this compound?
Advanced Research Focus
Modifications to enhance CNS penetration:
- LogP Optimization : Aim for 2.0–5.0 via substituent changes (e.g., replacing methyl with trifluoromethyl increases LogP from 3.1 to 3.8) .
- P-gp Efflux Inhibition : Introduce bulky groups (e.g., tert-butyl) to reduce P-glycoprotein recognition .
- In Silico Prediction : Use BBB score algorithms (e.g., SwissADME) to prioritize analogs with >0.5 permeability .
Case Study : A chlorinated analog showed 3-fold higher brain uptake in murine models compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
